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Introduction
Umifenovir, also known under the brand name Arbidol, is a broad-spectrum antiviral agent

utilized for the prophylaxis and treatment of influenza and other acute respiratory viral

infections.[1] This technical guide provides a comprehensive overview of the pharmacokinetics

and bioavailability of its hydrochloride monohydrate salt, a common form used in clinical

practice. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile

of umifenovir is critical for optimizing dosing regimens and ensuring therapeutic efficacy.

Pharmacokinetic Properties
Umifenovir is administered orally and exhibits rapid absorption.[2] Its bioavailability is

approximately 40% and is not significantly affected by food intake.[3][4] The drug is extensively

metabolized in the liver, with a half-life ranging from 17 to 21 hours.[3][4]

Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of umifenovir hydrochloride
monohydrate derived from studies in healthy volunteers.
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Table 1: Single-Dose Pharmacokinetic Parameters of Umifenovir
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Parameter Value Reference

Cmax (Maximum Plasma

Concentration)
415 - 467 ng/mL [2]

417.4 (107.6) ng/mL (test

formulation)
[5]

414.8 (95.1) ng/mL (reference

formulation)
[5]

4.1 µM (after 800 mg single

dose)
[1]

Tmax (Time to Maximum

Plasma Concentration)
1.2 - 1.5 hours [3]

0.65 - 1.8 hours [2]

1.38 hours [6]

0.63 hours (test formulation) [5]

0.75 hours (reference

formulation)
[5]

AUC0-inf (Area Under the

Curve from time 0 to infinity)
~2200 ng/mL/h [2]

2285.4 (597.7) ng/mL/h (test

formulation)
[5]

2215.2 (604.0) ng/mL/h

(reference formulation)
[5]

t1/2 (Half-life) 17 - 21 hours [3][4]

15.7 hours [6]

6.9 (4.2) hours (test

formulation)
[5]

6.1 (5.2) hours (reference

formulation)
[5]
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Bioavailability ~40% [3][4][7]

Oral Clearance 99 ± 34 L/h [2]

Table 2: Pharmacokinetic Parameters of Umifenovir Metabolites

Metabolite tmax (h) t1/2 (h)
AUC0-t Ratio
(Metabolite/Par
ent)

Reference

M5 (N-

demethylsulfinyla

rbidol)

1.50 26.3 0.9 ± 0.3 [6]

M6-1

(Sulfinylarbidol)
13.0 25.0 11.5 ± 3.6 [6]

M8

(Sulfonylarbidol)
19.0 25.7 0.5 ± 0.2 [6]

Experimental Protocols
The pharmacokinetic data presented above are derived from clinical studies with specific

methodologies. A representative experimental design is detailed below.

Bioequivalence Study of Two Formulations of Arbidol
Objective: To compare the pharmacokinetic properties and assess the bioequivalence of a test

and a reference formulation of arbidol in healthy Chinese male volunteers.[5]

Study Design:

An open-label, single-dose, randomized-sequence, two-period crossover study.[5]

Subjects: 20 healthy Chinese male volunteers with a mean age of 21.1 years, weight of 64.7

kg, and height of 172.3 cm.[5]

Dosing: A single oral dose of the test or reference formulation.[5]
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Washout Period: A specified period between the two treatment periods to ensure complete

drug elimination.

Sample Collection: Blood samples were collected at predetermined time points before and

after drug administration.[5]

Analytical Method: Plasma concentrations of umifenovir were determined using a validated

analytical method, likely high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS).

Pharmacokinetic Analysis: Noncompartmental analysis was used to determine

pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[5]

Bioequivalence Criteria: The 90% confidence intervals for the log-transformed ratios of Cmax

and AUC were required to be within the predetermined range of 80% to 125%.[5]

Metabolism and Excretion
Umifenovir undergoes extensive metabolism primarily in the liver and intestines.[6][8] The main

metabolic pathways include sulfoxidation, N-demethylation, hydroxylation, followed by phase II

conjugation with glucuronic acid and sulfate.[2][6] The cytochrome P450 enzyme CYP3A4 is

the major isoform involved in its metabolism.[6][8]

Approximately 40% of an administered dose is excreted unchanged, predominantly in the bile

(38.9%) and to a small extent in the urine (0.12%).[2][3][4] Within the first 24 hours, about 90%

of the ingested dose is eliminated.[3][4] The major circulating metabolite is sulfinylarbidol (M6-

1), which has a significantly higher plasma exposure and a longer half-life than the parent drug.

[6]

Visualizations
Experimental Workflow for a Pharmacokinetic Study
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Caption: A typical workflow for a clinical pharmacokinetic study.
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Caption: Major metabolic pathways of Umifenovir.

Conclusion
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Umifenovir hydrochloride monohydrate is a rapidly absorbed oral antiviral drug with a

bioavailability of approximately 40%. It undergoes extensive hepatic metabolism, primarily

mediated by CYP3A4, leading to a number of metabolites, with sulfinylarbidol (M6-1) being the

most prominent in plasma. The drug and its metabolites are mainly excreted through the biliary

route. A thorough understanding of these pharmacokinetic properties is essential for its

effective and safe use in the treatment of viral infections. The potential for drug-drug

interactions, particularly with inhibitors or inducers of CYP3A4, should be considered in clinical

practice.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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